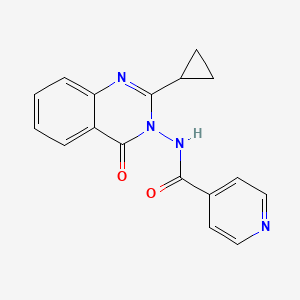
NLRP3 modulators 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NLRP3 modulators 1 are compounds that target the NLRP3 inflammasome, a multiprotein complex involved in the body’s inflammatory response. The NLRP3 inflammasome plays a crucial role in recognizing pathogen-associated molecular patterns and damage-associated molecular patterns, leading to the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NLRP3 modulators 1 involves several steps, including the preparation of intermediate compounds and the final assembly of the modulator. The synthetic routes often involve the use of substituted imidazo-quinolines, which are key intermediates in the synthesis of NLRP3 modulators . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: NLRP3 modulators 1 undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the modulators to enhance their efficacy and selectivity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of organic solvents, controlled temperature, and catalysts to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are the active NLRP3 modulators, which are designed to specifically target the NLRP3 inflammasome and inhibit its activity. These modulators can vary in their chemical structure, but they all share the common goal of modulating the inflammatory response .
Applications De Recherche Scientifique
NLRP3 modulators 1 have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, these modulators are used to study the mechanisms of inflammasome activation and inhibition. In biology, they are used to investigate the role of the NLRP3 inflammasome in various cellular processes and diseases .
In medicine, this compound are being explored as potential therapeutic agents for treating inflammatory diseases such as cryopyrin-associated periodic syndromes, type 2 diabetes, non-alcoholic steatohepatitis, gout, and neurodegenerative diseases . In industry, these modulators are used in the development of new drugs and therapeutic strategies for managing inflammatory conditions .
Mécanisme D'action
NLRP3 modulators 1 exert their effects by targeting the NLRP3 inflammasome, a cytosolic pattern recognition receptor that recognizes multiple pathogen-associated molecular patterns and damage-associated molecular patterns . Upon activation, NLRP3 initiates the assembly of the inflammasome complex, which includes the adaptor apoptosis-associated speck-like protein and the effector caspase-1 .
The activation of caspase-1 leads to the cleavage of pro-inflammatory cytokines interleukin-1β and interleukin-18, resulting in their maturation and release. This compound inhibit this process by preventing the assembly and activation of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines and mitigating the inflammatory response .
Comparaison Avec Des Composés Similaires
NLRP3 modulators 1 are unique in their ability to specifically target the NLRP3 inflammasome, making them distinct from other inflammasome inhibitors that may target different components of the inflammasome pathway . Similar compounds include other NLRP3 inhibitors, such as MCC950, which also target the NLRP3 inflammasome but may differ in their chemical structure and mechanism of action .
Other similar compounds include inhibitors of other inflammasomes, such as NLRP1, AIM2, and NLRC4, which target different pattern recognition receptors and have distinct roles in the inflammatory response . The specificity and efficacy of this compound make them valuable tools for studying and managing inflammatory diseases .
Propriétés
Formule moléculaire |
C17H18N6O |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-[4-amino-1-methyl-7-(1H-pyrazol-5-yl)imidazo[4,5-c]quinolin-2-yl]propan-1-ol |
InChI |
InChI=1S/C17H18N6O/c1-23-14(3-2-8-24)21-15-16(23)11-5-4-10(12-6-7-19-22-12)9-13(11)20-17(15)18/h4-7,9,24H,2-3,8H2,1H3,(H2,18,20)(H,19,22) |
Clé InChI |
UJEQDVNTIFXWMG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC2=C1C3=C(C=C(C=C3)C4=CC=NN4)N=C2N)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



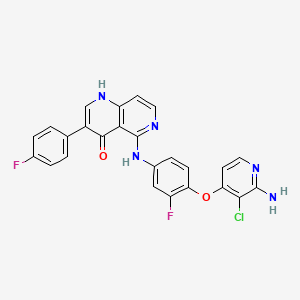
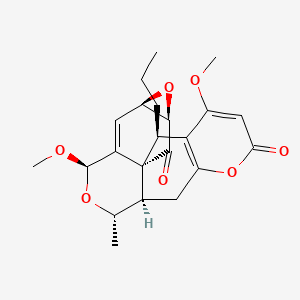
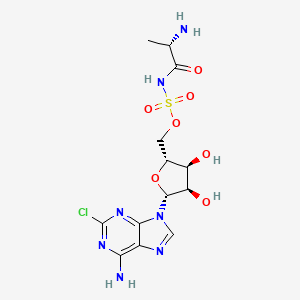
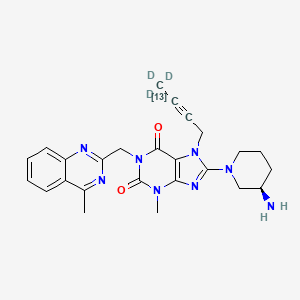

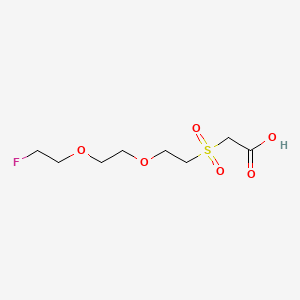
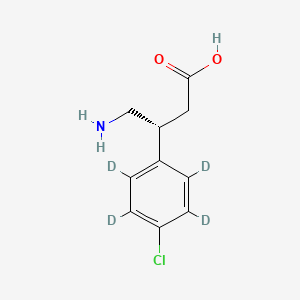

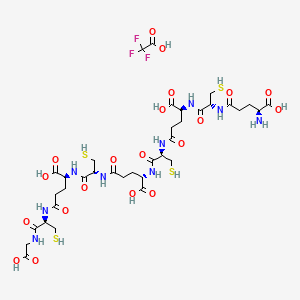
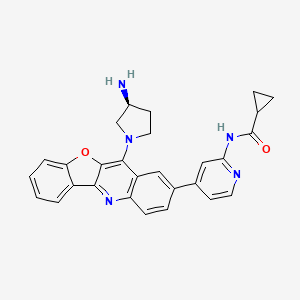

![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
